Bis(2-oxoazepan-1-yl)ethane-1,2-dione

Anionic lactam polymerization Bislactam crosslinker Nylon-6 branching

Sourcing activators for anionic lactam polymerization often suffers from slow kinetics or inconsistent crosslink density. Bis(2-oxoazepan-1-yl)ethane-1,2-dione is an oxalyl-bridged bislactam that defines the upper bound of crosslinking efficiency. - Achieves complete m-cresol insolubility at 0.09-0.1 wt% loading in 6-14 min at 160 °C. - Yields cast nylon-6 with notch impact strength of 7.5 kg·cm/cm² and ultimate bending stress of 1200 kg/cm². - Supplied at 95% purity with batch consistency for reproducible thermomechanical performance.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
CAS No. 13880-08-5
Cat. No. B8563733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-oxoazepan-1-yl)ethane-1,2-dione
CAS13880-08-5
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1CCC(=O)N(CC1)C(=O)C(=O)N2CCCCCC2=O
InChIInChI=1S/C14H20N2O4/c17-11-7-3-1-5-9-15(11)13(19)14(20)16-10-6-2-4-8-12(16)18/h1-10H2
InChIKeyGYNRCRWNTNGPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-oxoazepan-1-yl)ethane-1,2-dione – Structural Identity and Classification


Bis(2-oxoazepan-1-yl)ethane-1,2-dione, also indexed under the systematic name 1,2-bis(2-oxoazepan-1-yl)ethane-1,2-dione and the synonym N,N′-oxalylbiscaprolactam, is a symmetrical bislactam compound bearing two ε-caprolactam (azepan-2-one) rings bridged by an oxalyl (ethane-1,2-dione) core . Its molecular formula is C14H20N2O4 (MW 280.32 g/mol) with a calculated polar surface area of 74.76 Ų and a LogP of 0.72 . The compound belongs to the class of N,N′-diacylbislactams, which are recognized as activators and co‑catalysts for the anionic ring-opening polymerization of lactams to produce high-molecular-weight, branched polyamides with enhanced mechanical and thermal resistance [1]. Commercially, it is typically supplied at 95% purity .

Workflow Anionic ring-opening polymerization of ε-caprolactam
Selection Oxalyl-bridged bislactam co-catalyst for crosslinking
Use Context Cast nylon-6 requiring high network density and thermomechanical resistance

Why Generic Bislactam Substitution Fails for Polymerization Catalysis


The class of N,N′-diacylbislactams encompasses compounds with widely divergent bridging architectures—carbonyl, oxalyl, isophthaloyl, adipoyl, and others—each of which produces distinct polymerization kinetics, crosslinking density, and final polymer thermomechanical properties [1]. The oxalyl bridge in Bis(2-oxoazepan-1-yl)ethane-1,2-dione places two electron‑withdrawing carbonyl groups in immediate adjacency, yielding a more electrophilic and sterically constrained activator than the single‑carbonyl bridge of carbonylbiscaprolactam (CBC; CAS 19494‑73‑6) or the flexible hexane‑1,6‑dione bridge of adipoylbiscaprolactamate [1][2]. Consequently, the rate of anionic propagation, the degree of branching, and the final polyamide’s insolubility in m‑cresol—a proxy for crosslink density—are exquisitely sensitive to the bridge structure; a substitution with a carbonyl- or adipoyl-bridged analog will not reproduce the reactivity profile or material properties obtained with the oxalyl-bridged compound [2][3].

Bridge architecture Oxalyl bridge provides higher electrophilicity and steric constraint than carbonyl or flexible alkylene bridges, which may alter propagation kinetics and final network density.
Crosslinking outcome Replacing with carbonylbiscaprolactam or adipoyl-bridged analogs may not reproduce the m-cresol-insoluble crosslinking profile, potentially yielding soluble or partially branched polymer.
Bifunctional architecture Monofunctional activators lack the dual-chain propagation centers that contribute to ultra-high molecular weight branching; substitution may not achieve comparable gel fraction.

Quantitative Differentiation from Structural Analogs


Bridge Architecture and Polymer Crosslinking Efficiency

In anionic caprolactam polymerization, the bridge structure of the bislactam co‑catalyst directly controls crosslinking efficiency. The oxalyl-bridged compound Bis(2-oxoazepan-1-yl)ethane-1,2-dione, when employed as a co‑catalyst at 0.1–1 wt% relative to caprolactam monomer, produces polyamides that are insoluble in m‑cresol, indicating a fully crosslinked network [1]. By contrast, bislactams with flexible aliphatic bridges yield soluble copolymers under identical conditions, demonstrating incomplete crosslinking [2]. Carbonylbiscaprolactam (CBC), which contains only a single carbonyl bridge, functions primarily as a linear chain extender rather than a crosslinker, requiring higher loading (2–5 wt%) to achieve comparable molecular weight increases in polyester systems [3].

Crosslinking Efficiency
Reported
Oxalyl-bridged → m‑cresol insoluble (complete network)
Alkylene-bridged → soluble (incomplete crosslinking)
Crosslinking endpoint context
Qualitative solubility assay; patent and literature data
Anionic lactam polymerization Bislactam crosslinker Nylon-6 branching

Co‑Catalyst Loading and Polymerization Rate Comparison

In the anionic polymerization of ε‑caprolactam, the oxalyl‑bis‑caprolactam co‑catalyst enables complete polymerization within 6–10 minutes at 160 °C at a loading of 0.09 wt% (0.9 g per 1000 g caprolactam), yielding a polymer with notch impact strength of 7.5 kg·cm/cm² in the dry state and ultimate bending stress of 1200 kg/cm² [1]. This polymerization rate significantly exceeds that achieved with N‑acetylcaprolactam at equivalent molar concentration, where typical gel times range from 15–30 minutes under similar adiabatic conditions [2]. The bifunctional oxalyl‑bridged structure provides two activated lactam end‑groups per molecule, doubling the initiation site density relative to monofunctional N‑acetylcaprolactam [1][2].

Polymerization Rate
Reported
~6 min gel time at 0.09 wt% loading, 160 °C
Supports cycle time assessment
vs. monofunctional activator ~15–30 min
Reaction injection molding Activated anionic polymerization Nylon-6 casting

Synthesis Route and Purity Profile Comparison

Bis(2-oxoazepan-1-yl)ethane-1,2-dione is prepared by direct dropwise addition of oxalyl dichloride (0.5 mol) to ε‑caprolactam (0.95 mol) in toluene at ambient temperature over 30 minutes, with HCl evolution as the sole by‑product . This contrasts with the synthesis of carbonylbiscaprolactam (CBC), which requires phosgene or triphosgene with a tertiary amine scavenger under strictly anhydrous conditions [1]. The oxalyl chloride route avoids the safety and handling hazards of phosgene while producing a product with a typical purity of 95% . The physical properties—calculated PSA of 74.76 Ų and LogP of 0.72—indicate moderate hydrophilicity that facilitates dissolution in molten caprolactam at polymerization temperatures [2].

Synthesis Route
Method context
Oxalyl chloride + ε‑caprolactam in toluene, RT, 95% purity
Phosgene-free preparation
Compared to CBC requiring phosgene handling
Bislactam synthesis Oxalyl chloride methodology Isocyanate-free chemistry

Bifunctional vs. Monofunctional Impact on Molecular Architecture

The oxalyl‑bis‑caprolactam structure provides two N‑acyllactam initiation sites per molecule, enabling the simultaneous growth of two polymer chains from a single co‑catalyst center. This bifunctionality results in branched polyamides with ultra‑high molecular weight and insolubility in m‑cresol, as documented in US3410833 [1]. In the broader class of bislactam crosslinkers, the crosslinking efficiency—measured by the gel fraction or insolubility endpoint—varies systematically with bridge length and rigidity: shorter, more rigid bridges (oxalyl, carbonyl) produce higher crosslink densities than longer, flexible bridges (adipoyl, sebacoyl) [2]. The oxalyl bridge, being the shortest possible diacyl linkage (two carbonyls directly bonded), represents the maximum crosslinking potential within this structural series [2][3].

Bridge Length vs. Crosslinking
Class-level
Oxalyl (2-atom bridge) → complete network
Adipoyl (6-atom) → soluble; Isophthaloyl (4-atom) → partial
Bridge rigidity influences crosslinking density
Inferred from comparative bislactam copolymerization studies
Polyamide molecular architecture Branching density Thermomechanical properties

High-Value Application Scenarios


Cast Nylon‑6 with Maximum Crosslink Density for High‑Temperature Components

When producing cast nylon‑6 parts requiring maximal thermomechanical resistance—such as gears, bearings, or structural components operating above 120 °C—Bis(2-oxoazepan-1-yl)ethane-1,2-dione serves as the preferred crosslinking co‑catalyst. At 0.09–0.1 wt% loading with an alkali metal initiator, it delivers complete crosslinking (m‑cresol insolubility) within 6–14 minutes at 160 °C, yielding a polymer with notch impact strength of 7.5 kg·cm/cm² (dry) and ultimate bending stress of 1200 kg/cm² [1]. Carbonylbiscaprolactam and adipoylbiscaprolactamate cannot achieve this crosslink density under identical conditions [2].

Reaction Injection Molding with Sub‑10‑Minute Demold Time

The bifunctional oxalyl‑bis‑caprolactam structure provides two propagating centers per activator molecule, enabling gel times as short as 6 minutes at 0.09 wt% loading—approximately 2.5–5× faster than monofunctional N‑acetylcaprolactam [1]. This acceleration is critical for RIM processes where cycle time directly determines production economics. The fast kinetics do not compromise final polymer integrity: the resulting polyamide exhibits high molecular weight and branching, as evidenced by insolubility in m‑cresol [1].

Isocyanate‑Free Polyurethane and Block Copolymer Synthesis

In isocyanate‑free urethane chemistry, the oxalyl‑bridged bislactam can serve as an alternative to carbonylbiscaprolactam (CBC) for end‑group conversion of amine‑terminated prepolymers [1]. The oxalyl bridge’s higher electrophilicity, arising from the adjacency of two carbonyl groups, may enable faster end‑capping kinetics and lower reaction temperatures compared to CBC, though direct comparative kinetic data remain to be published. The synthesis route via oxalyl chloride also avoids the phosgene handling infrastructure required for CBC production [1][2].

Bislactam Crosslinker Structure–Property Research

As the bislactam with the shortest possible diacyl bridge (two directly bonded carbonyls), Bis(2-oxoazepan-1-yl)ethane-1,2-dione defines the upper bound of crosslinking efficiency in the N,N′-diacylbislactam series [1]. Systematic comparative studies of bislactams with varying bridge lengths (oxalyl, malonyl, succinyl, adipoyl, sebacoyl, isophthaloyl) rely on this compound as the benchmark for maximum network density. Its well‑characterized synthesis (oxalyl chloride + ε‑caprolactam, 95% purity) ensures reproducible procurement for academic and industrial structure–property investigations [2].

Application
Selection Property
Validation Focus
Cast nylon-6 crosslinking studies
Oxalyl-bridge crosslinking efficiency
Network density endpoint
Reaction injection molding (RIM) kinetics
Bifunctional initiation rate
Gel time and demold cycle review
Isocyanate-free urethane chemistry
Electrophilicity and route safety
End-capping kinetics comparison
Bislactam structure–property research
Shortest diacyl bridge benchmark
Crosslinking efficiency series validation
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